molecular formula C8H20ClN B096849 Diisobutylamine hydrochloride CAS No. 18251-82-6

Diisobutylamine hydrochloride

Cat. No.: B096849
CAS No.: 18251-82-6
M. Wt: 165.7 g/mol
InChI Key: HDSBLUHKYYCLEZ-UHFFFAOYSA-N
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Description

Diisobutylamine hydrochloride is an organic compound with the molecular formula C₈H₂₀ClN. It is a secondary amine, characterized by the presence of two isobutyl groups attached to a nitrogen atom. This compound is typically found as a colorless liquid and is known for its weak basicity. This compound is used in various industrial applications, including as a corrosion inhibitor and a precursor to fertilizers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisobutylamine hydrochloride can be synthesized through the reaction of ammonia and butanol over a dehydration catalyst at high temperature and pressure. Alternatively, ammonia, butanol, and hydrogen can be passed over a dehydrogenation catalyst . The reaction conditions typically involve high temperatures and pressures to facilitate the formation of diisobutylamine, which is then converted to its hydrochloride salt.

Industrial Production Methods: In industrial settings, this compound is produced in large quantities. For instance, in 1976, approximately 18,000 tons of diisobutylamine were produced . The industrial production process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Diisobutylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Dimethyldioxirane is commonly used as the oxidizing agent.

    Substitution: Arylphosphonic dichlorides are used in substitution reactions.

Major Products:

    Oxidation: Diisobutylhydroxylamine.

    Substitution: Arylphosphonic amines.

Comparison with Similar Compounds

Comparison: Diisobutylamine hydrochloride is unique due to its specific structure, which imparts distinct properties such as weak basicity and effectiveness as a corrosion inhibitor. Compared to butylamine and dibutylamine, this compound has a higher molecular weight and different reactivity patterns, making it suitable for specific industrial applications .

Properties

IUPAC Name

2-methyl-N-(2-methylpropyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N.ClH/c1-7(2)5-9-6-8(3)4;/h7-9H,5-6H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSBLUHKYYCLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50939593
Record name 2-Methyl-N-(2-methylpropyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18251-82-6
Record name 1-Propanamine, 2-methyl-N-(2-methylpropyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018251826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-N-(2-methylpropyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50939593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisobutylamine Hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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